Non-4-yne-1,7-diamine

Catalog No.
S14521297
CAS No.
207980-97-0
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
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Non-4-yne-1,7-diamine

CAS Number

207980-97-0

Product Name

Non-4-yne-1,7-diamine

IUPAC Name

non-4-yne-1,7-diamine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-2-9(11)7-5-3-4-6-8-10/h9H,2,4,6-8,10-11H2,1H3

InChI Key

ZIJUDQVXSQVSQK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#CCCCN)N

Non-4-yne-1,7-diamine is an organic compound characterized by a linear carbon chain with a terminal alkyne functional group and two amine groups located at the first and seventh positions. Its chemical formula is C₇H₁₃N₂, and it features a unique structure that allows for various chemical interactions. The presence of both the alkyne and the amine functionalities makes Non-4-yne-1,7-diamine a versatile compound in synthetic organic chemistry.

  • Alkyne Reactions: The terminal alkyne group can undergo various transformations, including nucleophilic additions and cycloadditions. For instance, it can react with electrophiles through the formation of metal-acetylide intermediates, which are crucial in click chemistry applications .
  • Amine Reactivity: The amine groups can engage in nucleophilic substitutions and can form amides or imines when reacted with carbonyl compounds. This dual reactivity enhances its utility in synthesizing complex organic molecules .

The biological activity of Non-4-yne-1,7-diamine has been explored in various contexts. Compounds with similar structures have shown potential as:

  • Antimicrobial Agents: The presence of amine groups often correlates with biological activity against bacteria and fungi .
  • Anticancer Properties: Some derivatives of alkynes have been investigated for their ability to inhibit cancer cell proliferation, suggesting that Non-4-yne-1,7-diamine could possess similar properties .

Several methods have been developed to synthesize Non-4-yne-1,7-diamine:

  • Alkyne Zipper Reaction: This method involves the transformation of internal alkynes to terminal alkynes through isomerization. It has been effectively used to prepare compounds like Non-4-yne-1,7-diamine from simpler alkyne precursors .
  • Reduction Reactions: Starting from suitable nitriles or imines, reduction processes can yield the desired diamine structure. This approach allows for the introduction of the alkyne group at a later stage .
  • Click Chemistry: Utilizing azide-alkyne cycloaddition reactions can also facilitate the synthesis of complex structures incorporating

Non-4-yne-1,7-diamine was first cataloged in PubChem in 2011, with subsequent modifications reflecting evolving analytical data. Its development parallels advancements in alkyne chemistry, particularly the rise of click chemistry and transition-metal-catalyzed reactions in the early 21st century. The compound’s synthesis likely emerged from efforts to combine the rigid geometry of alkynes with the bifunctional reactivity of diamines, enabling precise control over molecular architecture in polymers and ligands. Unlike simpler alkyne-amines such as 4-pentyn-1-amine (CAS 15252-44-5), Non-4-yne-1,7-diamine’s extended carbon chain facilitates selective functionalization at distinct sites, a feature exploited in recent palladium-catalyzed dicarbonylation protocols.

Significance in Organic and Bioorganic Chemistry

The compound’s significance stems from two key features:

  • Alkyne Reactivity: The internal alkyne ($$ \text{C≡C} $$) enables cycloaddition reactions, metal-mediated coupling, and strain-promoted modifications. For example, palladium catalysts leverage the alkyne to form allenylpalladium intermediates, which undergo sequential nucleophilic attacks by amines to yield non-symmetrical diamides.
  • Diamine Functionality: The primary amines participate in condensation reactions, Schiff base formation, and coordination chemistry. This dual reactivity is exploited in synthesizing pH-responsive hydrogels and metallopolymers, though direct applications of Non-4-yne-1,7-diamine in biomedical systems remain underexplored compared to analogs like 1,7-diaminoheptane.

Relationship to Other Alkyne-Containing Diamines

Non-4-yne-1,7-diamine occupies a niche between shorter-chain alkyne-amines and polymeric diamines. A comparative analysis reveals distinct properties:

CompoundMolecular FormulaChain LengthKey Applications
4-Pentyn-1-amine$$ \text{C}5\text{H}9\text{N} $$C5Click chemistry modifiers
Non-4-yne-1,7-diamine$$ \text{C}9\text{H}{18}\text{N}_2 $$C9Crosslinkers, catalytic ligands
1,7-Diaminoheptane$$ \text{C}7\text{H}{16}\text{N}_2 $$C7Hydrogels, photoluminescent materials

The longer carbon backbone of Non-4-yne-1,7-diamine enhances solubility in nonpolar media and reduces steric hindrance during metal coordination, making it preferable for homogeneous catalysis.

Current Research Landscape

Recent studies focus on three areas:

  • Catalytic Diamination: Titanium and palladium complexes facilitate 1,2-diamination of alkynes, producing vicinal diamines with high regioselectivity.
  • Dicarbonylation Reactions: Palladium/ligand systems (e.g., $$ \text{Pd}/\text{L14} $$) convert propargylic acetates into non-symmetrical diamides using Non-4-yne-1,7-diamine as a key intermediate.
  • Hybrid Materials: The amine groups anchor metal-organic frameworks (MOFs), while the alkyne enables post-synthetic modifications via azide-alkyne cycloaddition.

Non-4-yne-1,7-diamine, a compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol, represents an important class of alkyne-containing diamines with versatile applications in synthetic organic chemistry [1] [2]. The synthesis of this compound and related alkyne-diamines has been achieved through various catalytic approaches that have evolved significantly over recent decades [3]. These methodologies primarily focus on the introduction of nitrogen functionalities at specific positions along the carbon backbone containing the alkyne moiety [1] [4].

Titanium-Catalyzed 1,2-Diamination Reactions

Titanium-based catalysts have emerged as powerful tools for the diamination of alkynes, including the synthesis of compounds structurally related to non-4-yne-1,7-diamine [4] [3]. The pioneering work in this field was reported by Mountford and colleagues, who developed a titanium diphenylhydrazido(2-) complex capable of catalyzing the diamination of alkynes with 1,1-diphenylhydrazine [3]. This approach represents a significant advancement in the field as titanium is an earth-abundant and non-toxic metal, making it an attractive catalyst candidate for sustainable chemical synthesis [3] [5].

The titanium-catalyzed diamination process typically proceeds through a [2+2] cycloaddition mechanism between the titanium hydrazido(2-) Ti=N moiety and the alkyne substrate, forming an N-aminoazatitanacyclobutene cycloadduct as a key intermediate [3]. This intermediate undergoes subsequent transformations leading to the formation of the desired diamine product [3] [5]. Recent studies have demonstrated that the reaction conditions, particularly concentration and temperature, play crucial roles in determining the selectivity between diamination and competing hydrohydrazination pathways [3] [5].

Table 1: Titanium-Catalyzed Diamination of Alkynes with 1,1-Disubstituted Hydrazines

CatalystSubstrateHydrazine SourceTemperature (K)Concentration (M)Yield (%)Selectivity
(NNN)Ti(=NNR2)Phenylpropyne1,1-diphenylhydrazine400-4500.0175-85>95:5 (diamination)
(NNN)Ti(=NNR2)Internal alkynes1,1-diphenylhydrazine400-4500.0565-7580:20 (diamination)
(NNN)Ti(=NNR2)Terminal alkynes1,1-dialkylhydrazine450-5000.0160-7075:25 (diamination)

The development of new titanium catalysts with improved selectivity toward diamination has expanded the substrate scope, allowing for the synthesis of a broader range of alkyne-diamines including structures similar to non-4-yne-1,7-diamine [3] [5]. The entropically favored unimolecular diamination pathway can be promoted under highly dilute conditions and slightly elevated temperatures, under which the competing bimolecular hydrohydrazination reaction is disfavored [3].

Cobalt-Catalyzed Regioselective Functionalization

Cobalt complexes have demonstrated remarkable efficiency in the regioselective functionalization of alkynes, providing alternative routes to synthesize non-4-yne-1,7-diamine and related compounds [6]. Recent advances in this field include the development of pyridine-appended N-heterocyclic carbene (NHC) supported chelating cobalt complexes that exhibit high catalytic activity in alkyne functionalization reactions [6].

The choice of auxiliary ligands in these cobalt complexes significantly influences the reaction pathway and product selectivity [6]. For instance, cobalt complexes with acetylacetonate (acac) ligands promote cyclotrimerization reactions, while those with pentamethylcyclopentadienyl (Cp*) ligands facilitate hydroboration with β-selective trans-product formation [6]. This ligand-dependent selectivity provides valuable tools for the synthesis of functionalized alkynes that can serve as precursors to compounds like non-4-yne-1,7-diamine [6] [7].

Cobalt-catalyzed regioselective functionalization of alkynes typically proceeds under mild conditions, offering excellent functional group tolerance and compatibility with various alkyne substrates [6]. Detailed mechanistic studies involving active-intermediate-capture, steric mapping, and deuterium labeling experiments have provided insights into the underlying reaction mechanisms, facilitating the rational design of more efficient catalytic systems [6].

Table 2: Cobalt-Catalyzed Functionalization of Alkynes

Cobalt ComplexAuxiliary LigandReaction TypeSelectivityYield (%)Reaction Time (h)
[(ImNHC)Co(acac)2]+acacCyclotrimerization1,2,4-substitution (90%)70-8012
[(ImNHC)Co(Cp*)I]+Cp*Hydroborationβ-selective trans75-858

These cobalt-catalyzed methodologies provide valuable synthetic routes to functionalized alkynes that can be further transformed into diamines through subsequent reactions, contributing to the diverse approaches available for the synthesis of non-4-yne-1,7-diamine [6] [7].

Palladium and Nickel-Mediated Transformations

Palladium and nickel complexes represent another important class of catalysts for the transformation of alkynes, offering complementary approaches to the synthesis of non-4-yne-1,7-diamine and related compounds [8] [9]. Palladium complexes, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have shown remarkable catalytic activity for the assembly of structurally diverse organic molecules from readily available alkyne feedstocks [8].

The NHC-palladium catalytic systems are recognized as efficient and precise synthetic methodologies due to their strong σ-donating and weaker π-accepting abilities [8]. These catalysts have been successfully applied in various transformations of alkynes, including Sonogashira-type coupling reactions, difunctionalization reactions, cyclization reactions, and alkynylation reactions, providing versatile tools for the synthesis of functionalized alkynes that can serve as precursors to diamine compounds [8].

Nickel catalysts have also demonstrated significant utility in alkyne transformations, particularly in reductive [2+2] cycloaddition reactions and semihydrogenation processes [9] [7]. For instance, nickel-catalyzed synthesis of tetrasubstituted cyclobutenes from alkynes has been reported, uniquely promoted by the use of primary aminophosphine ligands [9]. Additionally, simple nickel complexes such as [Ni(bpy)3]2+ have been shown to electrocatalyze the semihydrogenation of alkynes under mild conditions with good to very good Z-isomer stereoselectivity [7].

Table 3: Palladium and Nickel-Catalyzed Transformations of Alkynes

CatalystTransformationSubstrate ScopeSelectivityYield (%)
NHC-PdSonogashira couplingTerminal alkynes-70-90
NHC-PdDifunctionalizationInternal alkynes-65-85
Ni-aminophosphine[2+2] CycloadditionVarious alkynestrans-cyclobutenes60-80
[Ni(bpy)3]2+SemihydrogenationTerminal alkynesZ-alkenes70-85

These palladium and nickel-mediated transformations provide valuable synthetic routes to functionalized alkynes and alkenes that can be further elaborated to access non-4-yne-1,7-diamine and related compounds [8] [9] [7].

Diamination of Alkynes

The direct diamination of alkynes represents a powerful approach for the synthesis of vicinal diamines, including structures related to non-4-yne-1,7-diamine [4] [3]. This methodology involves the simultaneous introduction of two nitrogen functionalities across the alkyne triple bond, providing an efficient route to structurally diverse diamine compounds [3] [10].

Mechanistic Insights into Diamination Processes

The mechanism of alkyne diamination has been extensively studied, revealing complex pathways that depend on the catalyst system and reaction conditions [3] [10]. For titanium-catalyzed diamination, the reaction proceeds through a [2+2] cycloaddition between the titanium hydrazido(2-) Ti=N moiety and the alkyne, forming an N-aminoazatitanacyclobutene cycloadduct (IM1) [3]. This intermediate equilibrates with a key species (IM2) in which the Nβ atom is bent to coordinate to the metal center [3].

From this intermediate, irreversible unimolecular Nα-Nβ bond cleavage occurs, triggered by the attack of the Ti-C bond on Nα to form an azirine intermediate (IM3), followed by amide insertion to form a vinyl imido product (IM4) [3]. Finally, protonolysis of IM4 by hydrazine releases the 1,2-diamine while regenerating the titanium hydrazido(2-) catalyst [3].

For palladium-catalyzed diamination processes, density functional theory (DFT) calculations have revealed that the reaction proceeds through the formation of a palladium(IV) intermediate, which serves as the starting point for the diamination pathway [10]. The formation of this intermediate encompasses a transition state that substantially impacts the turnover frequency of the catalytic cycle [10]. The diamination pathway involves the formation of an ion nucleophile, SN2 attack, and separation of the diamination product [10].

Table 4: Key Intermediates in Alkyne Diamination Mechanisms

Catalyst SystemKey IntermediateRate-Determining StepActivation Energy (kcal/mol)
Ti-hydrazidoN-aminoazatitanacyclobuteneNα-Nβ bond cleavageNot reported
Pd(IV)Pd(IV) complexFormation of Pd(IV) intermediate26.1

These mechanistic insights provide valuable guidance for the rational design of more efficient catalytic systems for the diamination of alkynes, potentially leading to improved synthetic routes to non-4-yne-1,7-diamine and related compounds [3] [10].

Structure-Activity Relationships in Catalytic Systems

Structure-activity relationships play a crucial role in determining the efficiency and selectivity of catalytic systems for alkyne diamination [3] [11] [12]. For titanium-catalyzed diamination, even slight changes to the ligand framework can dramatically alter the reactivity pattern [3]. For example, changing the substituent on the ligand framework from N-trimethylsilyl (TMS) to N-isopropyl can shift the reactivity from alkyne diamination to hydrohydrazination [3].

The electronic properties of both the catalyst and the substrates significantly influence the reaction outcome [3] [11]. Hydrazines with better Nβ leaving groups (e.g., electron-poor) and electron-rich arylacetylenes (better nucleophiles) result in higher selectivity toward diamination over hydrohydrazination in titanium-catalyzed reactions [3]. Additionally, rapid [2+2] cycloaddition reactivity is crucial for successful catalysis, as it needs to outcompete hydrazine-induced catalyst decomposition [3].

For other catalytic systems, the crystal phase and surface structure of heterogeneous catalysts can significantly influence their activity and selectivity [11]. Catalysts with different crystal phases have different symmetries and expose distinct facets with unique electronic and geometrical properties, which substantially impact the activity and selectivity of the active sites as well as the site density [11].

Table 5: Structure-Activity Relationships in Alkyne Diamination Catalysts

Catalyst FeatureEffect on ActivityEffect on Selectivity
Ligand electronic propertiesInfluences rate of [2+2] cycloadditionAffects diamination vs. hydrohydrazination
Ligand steric propertiesImpacts substrate accessibilityInfluences regioselectivity
Metal centerDetermines reaction pathwayAffects product distribution
Crystal phase (heterogeneous)Influences active site densityImpacts selectivity patterns

Understanding these structure-activity relationships is essential for the rational design of improved catalytic systems for the synthesis of non-4-yne-1,7-diamine and related compounds [3] [11] [12].

Regioselectivity and Stereoselectivity Considerations

Regioselectivity and stereoselectivity are critical aspects of alkyne diamination reactions that significantly influence the structure and properties of the resulting diamine products [13] [14]. The regioselectivity in alkyne functionalization is governed by both electronic and steric factors, which can be tuned through appropriate catalyst design and reaction conditions [13].

For terminal alkynes, the dominant factor determining regioselectivity is often the electronic effect, with the higher electron density at the terminal carbon making it more susceptible to electrophilic attack [13]. For internal alkynes, such as those that would be involved in the synthesis of non-4-yne-1,7-diamine, the regioselectivity can be influenced by the electronic properties of the substituents as well as the nature of the catalyst [13].

Stereoselectivity in alkyne diamination can be achieved through careful catalyst design and control of reaction conditions [14]. For instance, electrochemical metal-free 1,2-diamination of alkenes with sulfamides has been reported to proceed with excellent diastereoselectivity [14]. Similar principles could potentially be applied to the diamination of alkynes to control the stereochemistry of the resulting products [14].

Table 6: Factors Influencing Regioselectivity and Stereoselectivity in Alkyne Diamination

FactorEffect on RegioselectivityEffect on Stereoselectivity
Electronic effectsHigher electron density favors electrophilic attackCan influence facial selectivity
Steric effectsBulky substituents direct functionalizationCan enforce specific approach trajectories
Catalyst structureMetal d-orbitals can interact with substrate HOMOChiral ligands can induce asymmetry
Reaction conditionsTemperature and solvent can alter selectivityKinetic vs. thermodynamic control

Understanding and controlling these regioselectivity and stereoselectivity factors is essential for the development of efficient and selective synthetic routes to non-4-yne-1,7-diamine and structurally related compounds [13] [14].

Functional Group Interconversions and Modifications

The synthesis and modification of non-4-yne-1,7-diamine often involve various functional group interconversions and modifications to introduce, protect, or transform the amine and alkyne functionalities [15] [16] [17]. These transformations provide versatile routes to access the target compound and its derivatives with specific structural features [17].

Protecting Group Strategies

Protecting group strategies play a crucial role in the synthesis of complex molecules containing multiple reactive functional groups, such as non-4-yne-1,7-diamine [15] [16]. The selective protection of amine and alkyne functionalities allows for the controlled manipulation of specific sites within the molecule while preventing unwanted side reactions at other positions [15] [16].

For amine protection, commonly used groups include tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyl, and trimethylsilylethyloxycarbonyl (Teoc) [16]. These protecting groups can be selectively removed under specific conditions: acid for Boc, base for Fmoc, catalytic hydrogenation for benzyl, and fluoride for Teoc [16]. The 1,3-dithiane-based dM-Dmoc group represents another option for amine protection, offering orthogonality to common protecting groups as it is removed under oxidative conditions [16].

For alkyne protection, two main approaches are available [15]. Terminal alkynes can be protected by masking the acidic hydrogen atom, typically through deprotonation followed by reaction with chlorotrimethylsilane to form a trimethylsilyl (TMS)-protected alkyne [15]. This protection can be cleaved hydrolytically with potassium carbonate in methanol or with fluoride ions such as tetrabutylammonium fluoride [15]. Alternatively, the triple bond itself can be protected through the formation of a transition metal-alkyne complex with dicobalt octacarbonyl, which can be cleaved by oxidation [15].

Table 7: Protecting Groups for Amine and Alkyne Functionalities

Functional GroupProtecting GroupInstallation ConditionsDeprotection Conditions
AmineBocBoc2O, baseTFA or HCl
AmineFmocFmoc-Cl, basePiperidine or DBU
AmineBenzylBnBr, baseH2, Pd/C
AminedM-DmocdM-Dmoc-Cl, baseOxidation, weak base
Terminal alkyneTMSn-BuLi, TMSClK2CO3/MeOH or TBAF
Alkyne (triple bond)Co2(CO)8Co2(CO)8Oxidation

These protecting group strategies provide valuable tools for the controlled synthesis and modification of non-4-yne-1,7-diamine, allowing for the selective manipulation of specific functional groups within the molecule [15] [16].

Chemoselective Transformations

Chemoselective transformations are essential for the synthesis and modification of multifunctional compounds like non-4-yne-1,7-diamine, allowing for the selective reaction of one functional group in the presence of others [18] [17]. These transformations enable the precise manipulation of the molecular structure to introduce specific features or modify existing functionalities [18] [17].

One important chemoselective transformation relevant to non-4-yne-1,7-diamine is the selective semihydrogenation of alkynes to alkenes [18] [19]. This transformation can be achieved using various catalytic systems, including electrochemical methods employing nickel complexes [18] [7]. For instance, an electrochemical method using a dihydrazonopyrrole nickel complex has been reported for the selective semihydrogenation of terminal alkynes over internal alkynes or alkenes [18]. Similarly, [Ni(bpy)3]2+ has been shown to electrocatalyze the semihydrogenation of alkynes under mild conditions with good Z-isomer stereoselectivity [7].

Another valuable chemoselective transformation is the conversion of primary amines to various other functional groups through diazonium salt intermediates [17]. This approach allows for the interconversion of amine functionalities into halogens, azides, thioethers, sulfonyl chlorides, and sulfonamides, providing versatile routes for the modification of diamine compounds [17].

Table 8: Chemoselective Transformations Relevant to Non-4-yne-1,7-diamine

TransformationCatalyst/ReagentSelectivityYield (%)Conditions
Alkyne semihydrogenationNi-dihydrazonopyrroleTerminal over internal70-90Electrochemical
Alkyne semihydrogenation[Ni(bpy)3]2+Z-alkene70-85Electrochemical
Amine to azideDiazonium salt-65-80NaNO2, HCl, NaN3
Amine to halideDiazonium salt-70-85NaNO2, HCl, CuX

These chemoselective transformations provide valuable tools for the synthesis and modification of non-4-yne-1,7-diamine, enabling the precise control of its structural features and functional properties [18] [7] [17].

Post-Synthetic Modifications

Post-synthetic modifications represent an important approach for the diversification and functionalization of compounds like non-4-yne-1,7-diamine, allowing for the introduction of additional structural features or the transformation of existing functionalities after the core structure has been established [20] [17] [21]. These modifications enable the generation of diverse derivatives with tailored properties for specific applications [20] [21].

One powerful post-synthetic modification strategy applicable to alkyne-containing compounds is the azide-alkyne cycloaddition reaction, commonly known as "click chemistry" [20] [21]. This reaction allows for the regioselective coupling of alkyne and azide functionalities to form 1,2,3-triazole rings, providing a versatile tool for the introduction of various structural elements [20] [21]. The reaction can be performed with or without copper catalysis, with the copper-catalyzed variant offering enhanced regioselectivity [20] [21].

Another valuable post-synthetic modification approach involves the functional group interconversion of amines through diazonium salt intermediates [17]. This methodology allows for the transformation of amine functionalities into various other groups, including halogens, azides, thioethers, and carbon-carbon bonds through cross-coupling reactions [17]. Additionally, hydrazines and hydrazones derived from amines can be utilized in various transformations, such as the generation and use of diimide for the reduction of alkenes [17].

Table 9: Post-Synthetic Modifications Applicable to Non-4-yne-1,7-diamine

ModificationReagentsProduct TypeYield (%)Applications
Azide-alkyne cycloadditionR-N3, Cu(I)1,2,3-triazole70-95Bioconjugation
Amine to diazoniumNaNO2, HClVersatile intermediate-Various transformations
Diimide reductionHydrazine, O2Reduced alkene65-80Selective reduction

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.146998583 g/mol

Monoisotopic Mass

154.146998583 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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